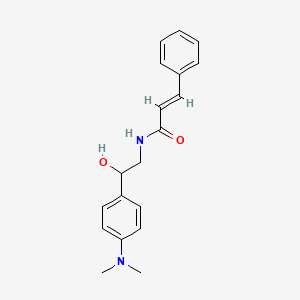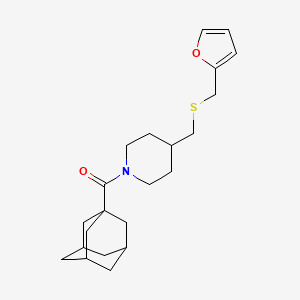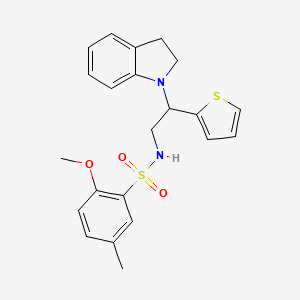
1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine is a derivative of the 1,2,3-triazole heterocycle, which is known for its significance in pharmaceutical and material sciences due to its broad spectrum of biological properties. The introduction of a fluorophenyl group to the triazole structure often leads to the formation of compounds with novel properties, making them of interest in the search for new pharmacologically active molecules .
Synthesis Analysis
The synthesis of triazole derivatives, including those with fluorophenyl groups, typically involves cyclization reactions and the use of various reagents and catalysts. For instance, the synthesis of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives has been achieved using POCl3 and aryl- or heterylacetic acids, indicating a potential pathway for the synthesis of related 4-fluorophenyl triazole compounds . Additionally, the synthesis of related compounds, such as those containing pyrazolyl and triazolyl moieties, has been reported using acetyl chloride and hydrazine hydrate, suggesting that similar methods could be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, long-range fluorine-proton coupling has been observed in 1,2,4-triazole derivatives, which could be relevant for understanding the spatial arrangement of atoms in the 4-fluorophenyl triazole compound . Additionally, crystal structure determination can reveal the presence of intramolecular hydrogen bonds and supramolecular arrangements, which are crucial for understanding the stability and reactivity of the molecule .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of amino and triazole groups allows for further functionalization and the formation of new bonds. For instance, the cyclization reactions mentioned in the synthesis section are key transformations that lead to the formation of the triazole core . The reactivity of these compounds can also be influenced by the presence of substituents such as the fluorophenyl group, which can affect the electron distribution and chemical behavior of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, including solubility, can be influenced by their molecular structure. For example, phthalocyanines containing triazole moieties have been found to be soluble in solvents such as CHCl3, DMF, and DMSO, which may also apply to this compound . The use of various spectroscopic methods can help determine the purity and identity of these compounds, which is essential for their application in different fields .
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis and Material Science
1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine serves as a fundamental scaffold in the synthesis of diverse heterocyclic compounds. Triazole derivatives, including this compound, are integral in creating agricultural products, pharmaceuticals, dyes, and high-energy materials due to their structural versatility and reactivity. Notably, their utility extends beyond conventional applications, finding roles in producing analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids. These substances are crucial in applied sciences, biotechnology, energy, and chemistry, underscoring the compound's significance in both fundamental and applied research domains (Nazarov et al., 2021).
Role in Pharmaceutical Research
The compound's structural moiety, being part of the triazole family, is explored for its potential in developing new drugs with diverse biological activities. Recent patents reveal the exploration of 1H-1,2,3-triazole and its derivatives for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These studies highlight the compound's relevance in synthesizing novel pharmaceuticals with the potential to address a variety of diseases, emphasizing the need for sustainable and efficient synthesis methods considering green chemistry principles (Ferreira et al., 2013).
Environmental Applications
Amine-functionalized compounds, including triazole derivatives, have been identified as promising for removing persistent pollutants like PFAS from water supplies. Research suggests that the interaction between amine groups and pollutants can lead to effective adsorption and removal, providing a novel approach to water treatment technologies. This application is particularly relevant given the growing concern over PFAS in drinking water and the need for innovative treatment solutions (Ateia et al., 2019).
Advances in Fluorescence Studies
Compounds containing amine groups, akin to this compound, exhibit unique fluorescent properties, which are not reliant on traditional fluorophore units. The fluorescence intensity of such compounds can be modulated by varying experimental conditions, offering potential applications in biomedical fields due to their excellent biocompatibility and mimicry of biological macromolecules. This property paves the way for their use in imaging and diagnostic applications, representing a significant area of research with direct implications for healthcare and disease management (Wang Shao-fei, 2011).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-methyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-9(11)12-13-14(6)8-4-2-7(10)3-5-8/h2-5H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFDLJHUUWDGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

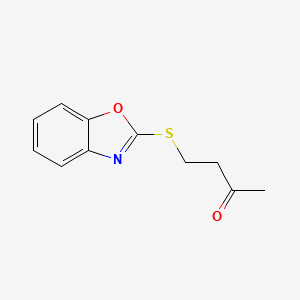
![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)
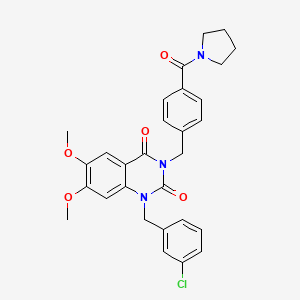
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2565614.png)
![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)
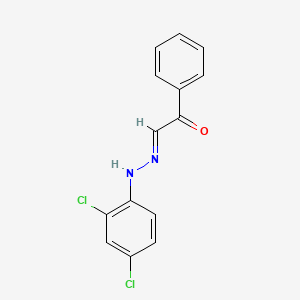

![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
